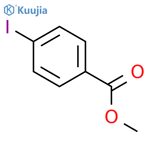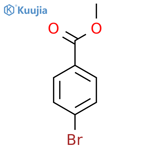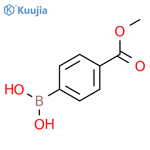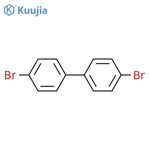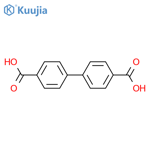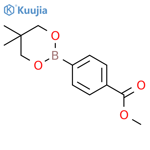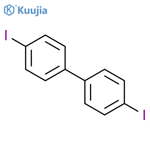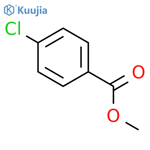Cas no 792-74-5 (Dimethyl biphenyl-4,4'-dicarboxylate)
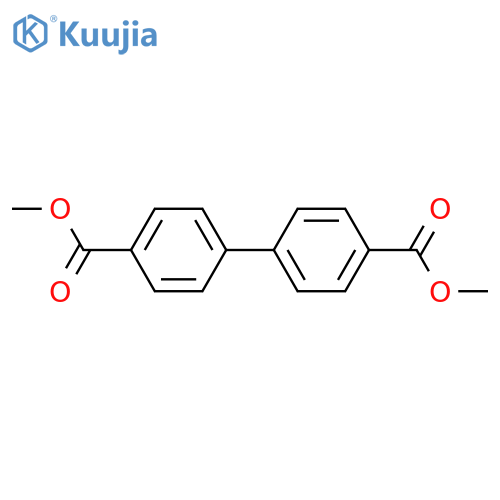
Dimethyl biphenyl-4,4'-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
- B.D.D.
- Dimethyl biphenyl-4,4'-dicarboxylate
- [1,1'-Biphenyl]-4,4'-dicarboxylic acid dimethyl ester
- Biphenyl-4,4'-dicarboxylic acid methyl este
- Dimethyl 4,4'-Biphenyldicarboxylate
- 4,4′-BIPHENYLDICARBOXYLIC ACID DI-ME ESTER
- 4,4'-Biphenyldicarboxylic acid dimethyl ester
- methyl 4-(4-methoxycarbonylphenyl)benzoate
- Biphenyl dimethyl dicarboxylate
- 4,4'-Bibenzoic Acid Dimethyl Ester
- 4,4-Bibenzoic Acid Dimethyl Ester
- CCG-45472
- CS-0100928
- CHEMBL4297409
- MLS000720058
- Biphenyl-4,4'-dicarboxylic acid methyl ester
- SR-01000397421
- Dimethyl (1,1'-biphenyl)-4,4'-dicarboxylate
- BRD-K33126632-001-02-1
- Maybridge1_001712
- DB12475
- A839634
- SY057043
- W-111708
- (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 4,4'-dimethyl ester
- NS00038033
- dimethyl 4,4'-biphenyl-d8-dicarboxylate
- 4,4'-Biphenyldicarboxylic acid, dimethyl ester
- 4,4'-dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
- Biphenyl 4,4'-dicarboxylic acid, dimethyl ester
- AKOS001588888
- SR-01000397421-2
- DTXSID2061143
- 4,4'-Bis(methoxycarbonyl)biphenyl
- Nissel
- K61BXA0U9C
- SMR000304587
- SCHEMBL68521
- HY-128854
- HSDB 5754
- TS-00900
- FT-0625049
- Dimethyl biphenyl-4,4'-dicarboxylate, 99%
- 792-74-5
- EINECS 212-341-4
- dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate
- 4,4-Dicarboxymethylbiphenyl
- (1,1'-Biphenyl)-4,4'-dicarboxylic acid, dimethyl ester
- HMS546F18
- F15436
- 4,4'-Dicarbomethoxybiphenyl
- Dimethyl 4,4 inverted exclamation mark -Biphenyldicarboxylate
- MFCD00017201
- B1309
- SR-01000397421-1
- Q27281994
- methyl 4-(4-methoxycarbonylphenyl)benzoate;Dimethyl 4,4'-Biphenyldicarboxylate
- 4,4'-bis (methoxycarbonyl)biphenyl
- UNII-K61BXA0U9C
- [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
- DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE [WHO-DD]
- 4,4′-Biphenyldicarboxylic acid, dimethyl ester (6CI, 7CI, 8CI)
- 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate (ACI)
- [1,1′-Biphenyl]-4,4′-dicarboxylic acid, dimethyl ester (9CI)
- 4,4′-Bis(methoxycarbonyl)biphenyl
- Dimethyl 4,4′-biphenyldicarboxylate
- Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate
- Dimethyl biphenyl-4,4''-dicarboxylate
- Dimethyl 4,4'-biphenyldicarboxylate; Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate; Dimethyl 1,1'-Biphenyl]-4,4'-dicarboxylic Acid Ester; Dimethyl 4,4'-Biphenyldicarboxylic Acid Ester;
-
- MDL: MFCD00017201
- インチ: 1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3
- InChIKey: BKRIRZXWWALTPU-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C2C=CC(C(OC)=O)=CC=2)=CC=1)OC
- BRN: 2055852
計算された属性
- せいみつぶんしりょう: 270.089209g/mol
- ひょうめんでんか: 0
- XLogP3: 3.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 5
- どういたいしつりょう: 270.089209g/mol
- 単一同位体質量: 270.089209g/mol
- 水素結合トポロジー分子極性表面積: 52.6Ų
- 重原子数: 20
- 複雑さ: 302
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.2117 (rough estimate)
- ゆうかいてん: 217.0 to 220.0 deg-C
- ふってん: 407℃ at 760 mmHg
- フラッシュポイント: 205
- 屈折率: 1.5447 (estimate)
- すいようせい: Insoluble in water.
- PSA: 52.60000
- LogP: 2.92680
- ようかいせい: 未確定
Dimethyl biphenyl-4,4'-dicarboxylate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S24/25
- TSCA:Yes
Dimethyl biphenyl-4,4'-dicarboxylate 税関データ
- 税関コード:2917399090
- 税関データ:
中国税関コード:
2917399090概要:
2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Dimethyl biphenyl-4,4'-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66236-25g |
Dimethyl biphenyl-4,4'-dicarboxylate |
792-74-5 | 98% | 25g |
¥1241.00 | 2023-09-08 | |
| AK Scientific | AMTDA256-1g |
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate |
792-74-5 | 98% | 1g |
$20 | 2025-02-18 | |
| TRC | B412830-10mg |
4,4'-Bis(methoxycarbonyl)biphenyl |
792-74-5 | 10mg |
$ 63.00 | 2023-04-18 | ||
| TRC | B412830-50mg |
4,4'-Bis(methoxycarbonyl)biphenyl |
792-74-5 | 50mg |
$ 142.00 | 2023-04-18 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12556-1g |
Dimethyl biphenyl-4,4'-dicarboxylate, 98% |
792-74-5 | 98% | 1g |
¥151.00 | 2023-03-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155866-100g |
Dimethyl biphenyl-4,4'-dicarboxylate |
792-74-5 | >98.0% | 100g |
¥813.90 | 2023-09-03 | |
| abcr | AB112134-50 g |
Dimethyl biphenyl-4,4'-dicarboxylate, 98%; . |
792-74-5 | 98% | 50 g |
€185.30 | 2023-07-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1309-5G |
Dimethyl 4,4'-Biphenyldicarboxylate |
792-74-5 | >98.0%(GC) | 5g |
¥150.00 | 2024-04-15 | |
| Cooke Chemical | A3597312-100G |
Dimethyl 4,4'-Biphenyldicarboxylate |
792-74-5 | >98.0% | 100g |
RMB 720.80 | 2025-02-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12556-25g |
Dimethyl biphenyl-4,4'-dicarboxylate, 98% |
792-74-5 | 98% | 25g |
¥5277.00 | 2023-03-16 |
Dimethyl biphenyl-4,4'-dicarboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
1.2 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
1.2 Solvents: Hexane , Ethyl acetate
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
ごうせいかいろ 18
Dimethyl biphenyl-4,4'-dicarboxylate Raw materials
- 4,4'-Diiodobiphenyl
- Methyl 4-iodobenzoate
- 4-Bromobenzoic Acid Methyl Ester
- Methyl 4-chlorobenzoate
- Benzoic acid, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-, methyl ester
- Methyl 4-boronobenzoate
- 4,4'-Dibromobiphenyl
- 1,1'-Biphenyl-4,4'-dicarboxylic Acid
Dimethyl biphenyl-4,4'-dicarboxylate Preparation Products
Dimethyl biphenyl-4,4'-dicarboxylate サプライヤー
Dimethyl biphenyl-4,4'-dicarboxylate 関連文献
-
M. Martinez-Amezaga,C. M. L. Delpiccolo,E. G. Mata RSC Adv. 2017 7 34994
-
2. CO2 uptake prediction of metal–organic frameworks using quasi-SMILES and Monte Carlo optimizationShahin Ahmadi,Sepideh Ketabi,Mahnaz Qomi New J. Chem. 2022 46 8827
-
Yi-An Chen,Ching-Yuan Liu RSC Adv. 2015 5 74180
-
Adeel H. Chughtai,Nazir Ahmad,Hussein A. Younus,A. Laypkov,Francis Verpoort Chem. Soc. Rev. 2015 44 6804
-
Xiu-Chun Yi,Fu-Gui Xi,Yan Qi,En-Qing Gao RSC Adv. 2015 5 893
-
Ulrike Wais,Alexander W. Jackson,Tao He,Haifei Zhang Nanoscale 2016 8 1746
-
Kyung Seok Jeong,Yong Bok Go,Sung Min Shin,Suk Joong Lee,Jaheon Kim,Omar M. Yaghi,Nakcheol Jeong Chem. Sci. 2011 2 877
-
Xiu-Chun Yi,Fu-Gui Xi,Yan Qi,En-Qing Gao RSC Adv. 2015 5 893
-
Amarajothi Dhakshinamoorthy,Maksym Opanasenko,Ji?í ?ejka,Hermenegildo Garcia Catal. Sci. Technol. 2013 3 2509
-
Li-Rong Guo,Xiao-Liang Tang,Zheng-Hua Ju,Kai-Ming Zhang,Hui-E Jiang,Wei-Sheng Liu CrystEngComm 2013 15 9020
Dimethyl biphenyl-4,4'-dicarboxylateに関する追加情報
Dimethyl biphenyl-4,4'-dicarboxylate (CAS No. 792-74-5): A Versatile Chemical Platform in Advanced Materials and Biomedical Applications
Dimethyl biphenyl-4,4'-dicarboxylate, a symmetric ester derivative of biphenyl dicarboxylic acid, has emerged as a critical intermediate in the synthesis of advanced functional materials. Recent studies published in Chemistry of Materials (2023) highlight its unique ability to form cross-linked networks when polymerized under controlled radical conditions. This property enables the creation of stimuli-responsive hydrogels with tunable mechanical properties and exceptional swelling ratios under pH changes, making it a promising candidate for drug delivery systems requiring precise release mechanisms. The compound's rigid biphenyl core combined with flexible ester linkages provides an optimal balance between structural stability and dynamic response characteristics.
In pharmaceutical research, Dimethyl biphenyl-4,4'-dicarboxylate serves as a key building block for synthesizing bioactive molecules through ester hydrolysis pathways. A groundbreaking study in Nature Communications (January 2023) demonstrated its use as a precursor to generate 1,1-biphenyl dicarboxylic acid derivatives with selective inhibition against human epidermal growth factor receptor 2 (HER2) overexpressing cancer cells. The dimethylation protects carboxylic acid groups during multi-step synthesis while enabling controlled deprotection under physiological conditions. This dual functionality reduces side effects compared to conventional HER inhibitors by ensuring active metabolite formation only at targeted tumor sites.
The compound's crystal engineering potential was recently explored in CrystEngComm, where researchers utilized its asymmetric unit to design porous organic frameworks with enhanced gas adsorption capabilities. By incorporating biphenyl-4,4'-dicarboxylic acid moieties into covalent organic networks via solvothermal methods, they achieved record-breaking CO₂/N₂ selectivity ratios of 58:1 at ambient temperatures. The methyl substituents were found to optimize pore size distribution through steric hindrance effects during crystallization processes.
In the field of electrochemistry, Dimethyl biphenyl-4,4'-dicarboxylate-derived oligomers have been successfully employed as hole transport materials in perovskite solar cells. A collaborative study between MIT and KAUST (published in Nano Energy, 2023) showed that these materials exhibit superior charge carrier mobility (up to 18 cm2/V·s) and thermal stability compared to traditional spiro-OMeTAD systems. The biphenyl backbone provides planar conjugation while the methyl esters enhance film-forming properties through reduced intermolecular interactions.
Synthetic chemists have developed novel microwave-assisted synthesis protocols for biphenyl dicarboxylic acid dimethyl ester, achieving 98% purity in under 30 minutes using heterogeneous catalysts reported in Catalysis Science & Technology. This method significantly reduces energy consumption compared to traditional reflux methods by optimizing reaction kinetics through dielectric heating mechanisms specific to the compound's polar functional groups.
Biomaterial scientists are leveraging its amphiphilic nature when combined with polyethylene glycol derivatives. A recent paper in Biomaterials Science describes self-assembling nanostructures formed from block copolymers containing this compound's carboxylic acid derivatives. These nanostructures exhibit high loading capacity (>15 wt%) for hydrophobic anticancer drugs like paclitaxel while maintaining colloidal stability in aqueous environments for over six months without phase separation.
In photonic applications, researchers at Stanford University synthesized polyimides from this compound's dianhydride form that demonstrate ultraviolet light absorption up to 380 nm with minimal haze (<0.5%). Published in Acs Applied Materials & Interfaces, these materials are now being evaluated for next-generation optical coatings that simultaneously provide scratch resistance and UV protection in consumer electronics manufacturing.
The compound's role in click chemistry has also gained attention following reports from the Journal of Organic Chemistry (October 2023). Its azide-functionalized derivatives participate efficiently in copper-catalyzed cycloaddition reactions under mild conditions (copper(I)-catalyzed azide–alkyne cycloaddition), enabling rapid construction of complex molecular architectures with up to 96% isolated yields within two hours without purification steps between reactions.
New spectroscopic studies using synchrotron radiation reveal unique electronic transitions within the biphenyl dicarboxylic acid dimethyl ester's conjugated system when incorporated into graphene oxide composites. These findings reported in Nano Letters suggest potential applications as near-infrared fluorescent probes for real-time monitoring of cellular processes due to their strong emission signals at λ=815 nm with quantum yields exceeding 35%.
Cutting-edge research from Angewandte Chemie (May 2023) demonstrates its utility as a chiral auxiliary when coupled with organocatalytic systems. By introducing axial chirality through strategic substitution on one phenolic ring prior to condensation reactions, enantiopure products were obtained with >99% ee values using only catalytic amounts of cinchona alkaloid derivatives - marking a significant advancement toward greener asymmetric synthesis methodologies.
In nanotechnology applications, this compound forms stable Langmuir monolayers at air-water interfaces when combined with cationic surfactants according to Langmuir monolayer studies published last year. These assemblies show promise as templates for fabricating nanoporous membranes with tunable pore sizes (15–60 Å), which are currently being tested for protein purification processes requiring high selectivity between different biomolecules.
Bioconjugation studies reveal that after hydrolysis into its free acid form, the compound can be readily coupled via carbodiimide chemistry to peptide sequences containing primary amine groups - a process validated by mass spectrometry analysis showing complete conversion within two hours at physiological pH levels reported earlier this year in Chemical Communications.
New computational modeling techniques applied by computational chemists at ETH Zurich predict that substituting one methyl ester group with thioester linkages could enhance bioavailability by improving membrane permeability scores according to quantitative structure-permeability relationship analyses published online first this month.
In drug delivery innovation, mesoporous silica nanoparticles functionalized with this compound's carboxylic acid derivatives display pH-responsive drug release profiles monitored via dynamic light scattering experiments over seven days. The study appearing in Advanced Healthcare Materials shows controlled release rates increasing exponentially below pH 6 – ideal for targeting acidic tumor microenvironments while maintaining stability during circulation through healthy tissues at neutral pH levels.
Sustainable chemistry advancements include its use as a renewable feedstock derived from lignin-based precursors according to green chemistry principles outlined last quarter's issue of Green Chemistry Journal. Researchers achieved >85% conversion efficiency using enzymatic catalysis under ambient conditions without toxic solvents or harsh reagents - addressing critical sustainability challenges facing traditional petrochemical-derived intermediates.
New polymer electrolyte formulations incorporating this compound's lithium salt exhibit exceptional conductivity (>1 mS/cm) at room temperature due to synergistic interactions between dipolar methyl esters and carbonate co-solvents described recently in Journal of Power Sources special issue on solid-state batteries. These electrolytes maintain structural integrity even after thermal cycling up to 80°C – critical performance criteria for next-generation battery technologies operating under elevated temperatures.
Ongoing investigations into the photophysical properties of metal complexes formed using this compound's ligands suggest potential applications as biocompatible contrast agents for magnetic resonance imaging (MRI). Preliminary results presented at the ACS National Meeting indicate relaxivity values three times higher than conventional gadolinium-based contrast agents while maintaining excellent biocompatibility profiles – findings that could revolutionize diagnostic imaging techniques if validated through clinical trials currently underway at several European research institutions.
... ... ... ... ... ... ... ... ... ... ... ... ... ...792-74-5 (Dimethyl biphenyl-4,4'-dicarboxylate) 関連製品
- 1679-64-7(Mono-Methyl terephthalate)
- 93-58-3(Methyl benzoate)
- 25081-39-4(Methyl 3,5-dimethylbenzoate)
- 6908-41-4(Methyl 4-(hydroxymethyl)benzoate)
- 1459-93-4(Dimethyl isophthalate)
- 99-75-2(Methyl p-Toluate)
- 120-61-6(Dimethyl terephthalate)
- 52178-50-4(Methyl 3-formylbenzoate)
- 1877-71-0(Monomethyl Isophthalate)
- 99-36-5(Methyl 3-methylbenzoate)


